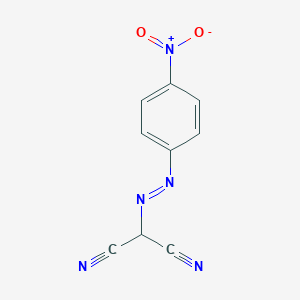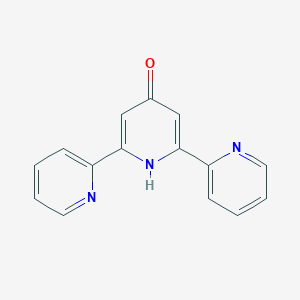
3-Methoxy-2,5-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2,5-dimethylpyridine (MDMP) is a chemical compound that belongs to the pyridine family. It is a colorless liquid that has a distinct odor and is soluble in water. MDMP has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
3-Methoxy-2,5-dimethylpyridine exerts its effects through various mechanisms. It has been shown to act as a free radical scavenger, which can prevent oxidative damage to cells. 3-Methoxy-2,5-dimethylpyridine also inhibits the production of inflammatory cytokines, which can reduce inflammation. Furthermore, 3-Methoxy-2,5-dimethylpyridine has been shown to modulate the activity of certain enzymes, which can affect various biochemical processes in the body.
Biochemical and Physiological Effects:
3-Methoxy-2,5-dimethylpyridine has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which can improve overall cellular health. 3-Methoxy-2,5-dimethylpyridine has also been shown to improve cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders. Furthermore, 3-Methoxy-2,5-dimethylpyridine has been shown to have anti-tumor properties, which could be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methoxy-2,5-dimethylpyridine in lab experiments is its relatively simple synthesis method. 3-Methoxy-2,5-dimethylpyridine is also readily available and can be purchased from various chemical suppliers. However, one limitation of using 3-Methoxy-2,5-dimethylpyridine in lab experiments is its potential toxicity. 3-Methoxy-2,5-dimethylpyridine has been shown to be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Methoxy-2,5-dimethylpyridine. One area of research is the development of 3-Methoxy-2,5-dimethylpyridine-based drugs for the treatment of various diseases. Another area of research is the study of the structure-activity relationship of 3-Methoxy-2,5-dimethylpyridine, which can provide insight into its mechanism of action. Furthermore, the study of the potential toxicity of 3-Methoxy-2,5-dimethylpyridine can help to determine its safety for use in humans. Overall, the study of 3-Methoxy-2,5-dimethylpyridine has the potential to lead to the development of new treatments for various diseases and improve our understanding of cellular processes.
Synthesemethoden
3-Methoxy-2,5-dimethylpyridine can be synthesized using various methods, including the reaction between 2,5-dimethylpyridine and methanol in the presence of a catalyst. Another method involves the reaction between 2,5-dimethylpyridine and diazomethane. The synthesis of 3-Methoxy-2,5-dimethylpyridine is relatively simple and can be achieved using standard laboratory equipment and techniques.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-2,5-dimethylpyridine has been extensively studied for its potential applications in various scientific research areas. It has been found to act as a potent antioxidant, which can protect cells from oxidative stress. 3-Methoxy-2,5-dimethylpyridine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, 3-Methoxy-2,5-dimethylpyridine has been studied for its potential neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
105623-63-0 |
|---|---|
Produktname |
3-Methoxy-2,5-dimethylpyridine |
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
3-methoxy-2,5-dimethylpyridine |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10-3)7(2)9-5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
SSHOFPRHAXXBPB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)C)OC |
Kanonische SMILES |
CC1=CC(=C(N=C1)C)OC |
Synonyme |
Pyridine, 3-methoxy-2,5-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)
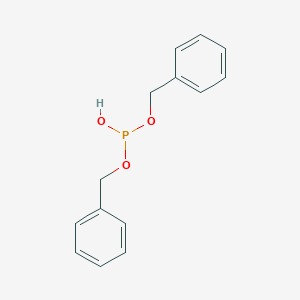
![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)
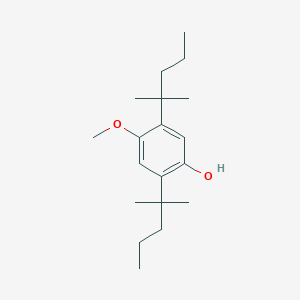
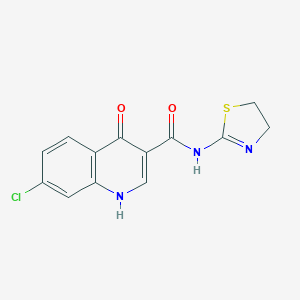
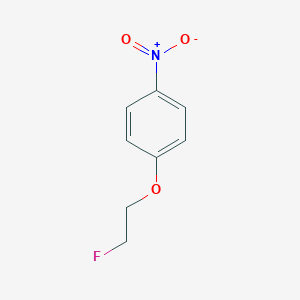


![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)

